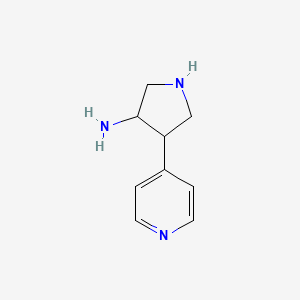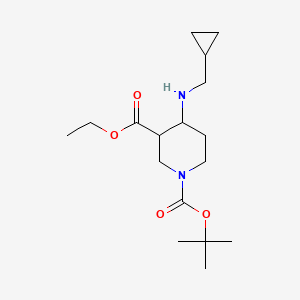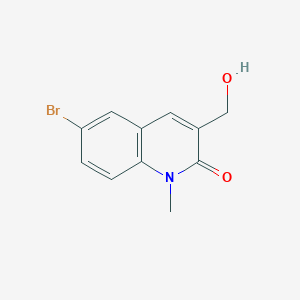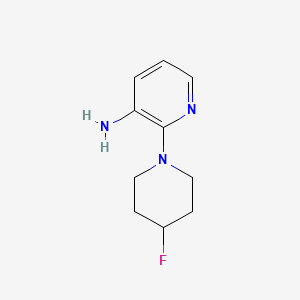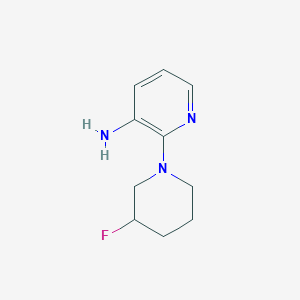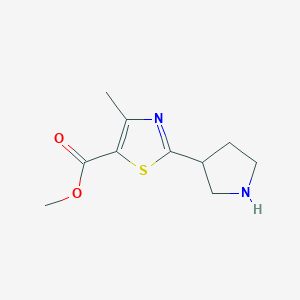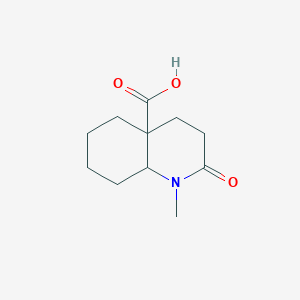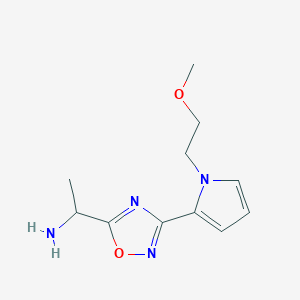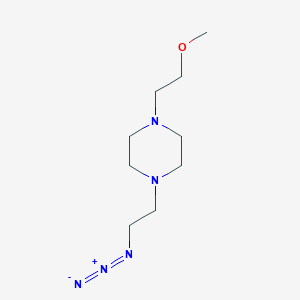
1-(2-Azidoethyl)-4-(2-methoxyethyl)piperazine
Overview
Description
“1-(2-Azidoethyl)-4-(2-methoxyethyl)piperazine” is a compound that contains a piperazine ring, which is a heterocyclic amine with two nitrogen atoms. It also contains an azido group (-N3) and a methoxy group (-OCH3). The azido group is known for its high reactivity, while the methoxy group is often seen in ethers .
Molecular Structure Analysis
The molecular formula of this compound is C8H18N4O2, and its molecular weight is 202.26 . It contains a piperazine ring, which is a six-membered ring with two nitrogen atoms. Attached to this ring are an azidoethyl group and a methoxyethyl group .Chemical Reactions Analysis
The azido group in this compound is highly reactive and can participate in various reactions, such as the Staudinger reaction or Click Chemistry. The methoxy group is generally less reactive, but it can be involved in reactions under certain conditions .Scientific Research Applications
Synthesis and Biological Activity
- Piperazine derivatives have been synthesized and evaluated for their biological activities, including antimicrobial, antioxidant, antiurease, and anti-α-glucosidase activities. These compounds show promise in the development of new antifungal agents and have been studied using green chemistry techniques (Mermer et al., 2018).
Development of Diagnostic Agents
- Analogues of σ receptor ligands have been developed with reduced lipophilicity for potential use as positron emission tomography (PET) radiotracers in oncology, highlighting the role of piperazine derivatives in the development of diagnostic tools for cancer (Abate et al., 2011).
Fluorescent Ligands for Receptor Studies
- Environment-sensitive fluorescent ligands based on piperazine structure have been synthesized for the visualization of 5-HT1A receptors, contributing to receptor studies and neuroscience research (Lacivita et al., 2009).
Cardiotropic Activity
- Piperazine derivatives have been synthesized and evaluated for their cardiotropic activity, offering insights into their potential therapeutic use in cardiovascular diseases (Mokrov et al., 2019).
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(2-azidoethyl)-4-(2-methoxyethyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N5O/c1-15-9-8-14-6-4-13(5-7-14)3-2-11-12-10/h2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAWZZMKLEXAOHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCN(CC1)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



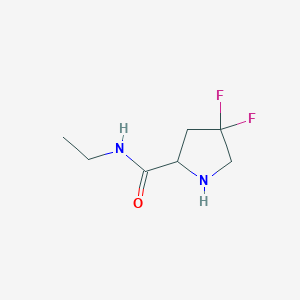
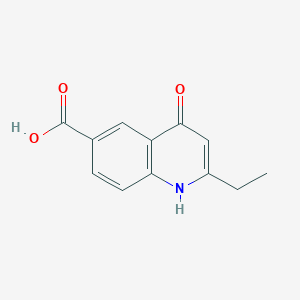
![1-(7-(hydroxymethyl)-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one](/img/structure/B1478693.png)
